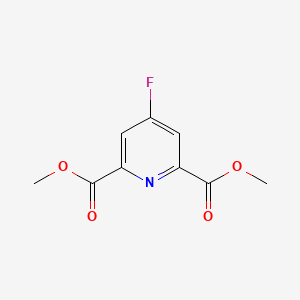

2,6-Dimethyl 4-fluoropyridine-2,6-dicarboxylate

Description

2,6-Dimethyl 4-fluoropyridine-2,6-dicarboxylate is a fluorinated pyridine dicarboxylate derivative characterized by methyl ester groups at the 2- and 6-positions and a fluorine substituent at the 4-position. This compound is structurally analogous to other pyridine dicarboxylates, such as chloro-, methoxy-, and hydroxyl-substituted derivatives, which are widely used as intermediates in organic synthesis, ligand preparation, and pharmaceutical research .

Properties

Molecular Formula |

C9H8FNO4 |

|---|---|

Molecular Weight |

213.16 g/mol |

IUPAC Name |

dimethyl 4-fluoropyridine-2,6-dicarboxylate |

InChI |

InChI=1S/C9H8FNO4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3 |

InChI Key |

IPYDGBXIXVOWPB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=N1)C(=O)OC)F |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-Fluoropyridine-2,6-dicarboxylic Acid

The most direct and widely reported approach to synthesize 2,6-dimethyl 4-fluoropyridine-2,6-dicarboxylate involves esterification of the corresponding 4-fluoropyridine-2,6-dicarboxylic acid. This acid can be methylated using methylating agents such as dimethyl sulfate in the presence of a base like potassium carbonate, typically in acetonitrile under reflux conditions. The reaction proceeds via nucleophilic substitution (SN2 mechanism), where the acidic protons of the carboxyl groups are replaced by methyl groups to form the dimethyl ester.

Reaction conditions summary:

| Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 4-Fluoropyridine-2,6-dicarboxylic acid + Dimethyl sulfate + K2CO3 | Acetonitrile | Reflux | Several hours | Moderate to high (not explicitly quantified) | SN2 esterification, followed by recrystallization |

The product is purified by recrystallization from ethanol to yield a white powder with melting point 193-196°C.

Oxidation of 2,6-Dimethylpyridine to 2,6-Pyridinedicarboxylic Acid

A key precursor, 4-fluoropyridine-2,6-dicarboxylic acid, can be synthesized by oxidation of 2,6-dimethylpyridine derivatives. Potassium permanganate (KMnO4) oxidation in aqueous media at elevated temperatures (75-90°C) is a common method to oxidize methyl groups to carboxylic acids. The reaction is typically controlled to avoid overoxidation and degradation of the pyridine ring.

| Starting Material | Oxidant | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 2,6-Dimethylpyridine | KMnO4 | Water | 75-90°C | 2-3 hours | ~78% | Acidification with HCl to precipitate acid |

After oxidation, acidification with concentrated hydrochloric acid precipitates the 2,6-pyridinedicarboxylic acid, which can be isolated by filtration and drying.

Conversion of 2,6-Pyridinedicarboxylic Acid to Ester

Following acid isolation, esterification to form the dimethyl ester is typically performed by reaction with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. This Fischer esterification proceeds under reflux, yielding the dimethyl ester intermediate.

Alternative Synthetic Routes via Dicarbonylpyridine Intermediates

Patented processes describe the synthesis of 2,6-dicarbonylpyridines, which can be further functionalized to yield related pyridine dicarboxylate esters. These methods involve:

- Conversion of 2,6-pyridine dicarboxylic acid to acid dichloride using sulfonyl halides in hydrocarbon solvents such as toluene.

- Reaction with bis(2-alkoxyalkyl) amines and trialkylamines to form dicarboxamide intermediates.

- Treatment with organometallic reagents (e.g., methyllithium) and trialkylsilyl halides to generate dicarbonylpyridines.

- Hydrolysis and extraction to isolate the desired dicarbonylpyridine compounds with yields ranging from 80-90%.

This multi-step approach provides a versatile platform for synthesizing various substituted pyridine derivatives, including fluorinated analogs, by adjusting reagents and reaction conditions.

Data Tables Summarizing Key Preparation Steps

Research Discoveries and Optimization Insights

The esterification reaction using dimethyl sulfate and potassium carbonate in acetonitrile is efficient and provides good yields of the dimethyl ester, with the reaction mechanism proceeding via nucleophilic substitution.

The oxidation of methyl groups to carboxylic acids using potassium permanganate is a robust method, providing high yields and purity of 2,6-pyridinedicarboxylic acid, which is a key intermediate. Control of temperature and reaction time is critical to avoid overoxidation.

Use of nitrogen bases such as triethylamine in related pyridine dicarboxylate syntheses has been shown to improve yields significantly, as seen in analogous compounds, suggesting potential for optimization in this system.

Patented multi-step routes involving acid dichloride and dicarboxamide intermediates allow for high-yield preparation of 2,6-dicarbonylpyridines, which can be adapted for fluorinated derivatives, offering industrial scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl 4-fluoropyridine-2,6-dicarboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Products: Various substituted pyridine derivatives.

Oxidation Products: Pyridine N-oxides.

Reduction Products: Dihydropyridine derivatives.

Scientific Research Applications

2,6-Dimethyl 4-fluoropyridine-2,6-dicarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in the development of fluorescent probes and bioactive compounds.

Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl 4-fluoropyridine-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Electronic Effects

- Electron-Withdrawing vs. Electron-Donating Groups : The fluorine substituent (σₚ = +0.06) is less electron-withdrawing than chlorine (σₚ = +0.23) but more than methoxy (σₚ = −0.27) . This modulates the pyridine ring’s electronic properties, influencing coordination strength in metal complexes and reactivity in cross-coupling reactions.

- Steric Considerations : Fluorine’s small atomic radius (1.47 Å) minimizes steric hindrance compared to bulkier substituents like methoxy or bromine, enabling tighter binding in catalytic sites .

Biological Activity

2,6-Dimethyl 4-fluoropyridine-2,6-dicarboxylate (DMFPDC) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on various research findings.

- Molecular Formula : C10H9NO4F

- Molecular Weight : 225.18 g/mol

- Appearance : White powder

- Melting Point : 193-196 °C

- Solubility : Soluble in polar solvents (ethanol, DMSO), insoluble in nonpolar solvents (hexane) .

Biological Activities

Research indicates that DMFPDC exhibits several notable biological activities:

-

Anti-inflammatory Activity :

- DMFPDC has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in both in vitro and in vivo studies. This suggests its potential use in treating inflammatory conditions .

-

Analgesic Effects :

- In animal models of nociception, DMFPDC demonstrated significant analgesic activity, reducing pain sensitivity in inflammatory pain models. This positions it as a candidate for pain management therapies .

-

Neuroprotective Properties :

- The compound has exhibited neuroprotective effects against oxidative stress-induced neuronal damage and glutamate toxicity in vitro. These findings are crucial for developing treatments for neurodegenerative diseases .

Current research suggests that DMFPDC modulates inflammatory responses through interactions with specific cellular pathways. It is being investigated for its potential to protect neurons from oxidative stress and inflammation-related damage .

Synthesis Method

The primary synthesis of DMFPDC involves the reaction of 4-fluoropyridine-2,6-dicarboxylic acid with dimethyl sulfate in the presence of potassium carbonate, using acetonitrile as a solvent under reflux conditions. This reaction proceeds via an SN2 mechanism, allowing for efficient production while maintaining high purity levels .

Comparative Analysis

To understand the uniqueness of DMFPDC, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | C9H9NO5 | 0.98 |

| Diethyl 4-hydroxypyridine-2,6-dicarboxylate | C12H14N2O4 | 0.96 |

| 2,6-Dimethyl 4-methoxypyridine-2,6-dicarboxylate | C10H11NO4 | 0.95 |

The unique fluorine substitution on the pyridine ring of DMFPDC may impart distinct electronic properties that enhance its pharmacological profile compared to these similar compounds .

Case Studies and Research Findings

Several studies have highlighted the biological implications of DMFPDC:

- A study demonstrated that DMFPDC significantly reduced TNF-α levels in a model of acute inflammation, suggesting its role as an anti-inflammatory agent .

- Another investigation revealed its analgesic properties in chronic pain models, where it effectively lowered pain perception compared to control groups .

- Neuroprotective studies indicated that DMFPDC could mitigate neuronal cell death induced by oxidative stress, showcasing its potential for neurodegenerative disease treatment .

Q & A

Q. What are the standard synthetic routes for preparing 2,6-dimethyl 4-fluoropyridine-2,6-dicarboxylate, and what key reaction conditions must be optimized?

The compound is typically synthesized via the Hantzsch dihydropyridine synthesis, a multicomponent reaction involving a fluorinated aldehyde (e.g., 4-fluorobenzaldehyde), β-keto esters (e.g., methyl acetoacetate), and ammonium acetate in ethanol. Reflux conditions (~80°C, 1–3 hours) are critical for cyclization, followed by ice-cooling to precipitate the product . Optimization includes adjusting molar ratios (e.g., 1:2:1 for aldehyde:β-keto ester:ammonium acetate) and solvent polarity to enhance yield and purity.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): - and -NMR confirm regiochemistry and substituent positions. For example, the 4-fluorophenyl proton signals appear as distinct doublets due to coupling with fluorine () .

- X-ray Crystallography: Resolves crystal packing and dihydropyridine ring puckering, critical for understanding conformational stability .

- Infrared (IR) Spectroscopy: Identifies ester carbonyl stretches (~1700–1750 cm) and C-F vibrations (~1100–1250 cm) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Recrystallization using ethanol or methanol is standard. For complex mixtures, column chromatography with silica gel and ethyl acetate/hexane (3:7 v/v) eluent improves purity. Monitoring via thin-layer chromatography (TLC) ensures separation of by-products like unreacted β-keto esters .

Advanced Research Questions

Q. How does the fluorine substituent at the 4-position influence electronic properties and bioactivity compared to non-fluorinated analogs?

The electron-withdrawing fluorine atom increases the dihydropyridine ring's planarity, enhancing π-π stacking interactions with biological targets (e.g., calcium channels). This substitution also reduces metabolic degradation by cytochrome P450 enzymes, improving pharmacokinetic stability. Comparative studies with chloro or methyl analogs show fluorinated derivatives exhibit higher binding affinity in voltage-gated ion channel assays .

Q. What analytical challenges arise in distinguishing positional isomers or confirming regiochemistry in derivatives of this compound?

Advanced 2D NMR techniques (e.g., HSQC and NOESY) are required to resolve overlapping signals in crowded aromatic regions. For example, differentiating 4-fluoro vs. 3-fluoro isomers requires analyzing coupling patterns and cross-peaks in heteronuclear correlation spectra .

Q. How can contradictory data in synthetic yields or by-product formation be systematically addressed?

Variations in yields (e.g., 40–70%) often stem from moisture sensitivity of intermediates or incomplete cyclization. Kinetic studies using in situ IR or HPLC monitoring can identify bottlenecks. For example, prolonged reflux (>2 hours) may degrade ammonium acetate, necessitating stoichiometric adjustments or inert atmosphere conditions .

Q. What methodologies are recommended for evaluating the pharmacological potential of this compound?

- In Vitro Assays: Calcium channel blockade assays using HEK293 cells transfected with L-type channels. Fluorinated derivatives often show IC values <1 μM due to enhanced lipophilicity .

- Structure-Activity Relationship (SAR): Systematic substitution of the 4-fluorophenyl group with electron-donating (e.g., methoxy) or bulky groups (e.g., isopropyl) to map steric and electronic effects on target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.